4-[4-(3-Chloro-phenyl)-piperazin-1-ylmethyl]-6-hydroxy-7-phenyl-chromen-2-one
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Overview
Description
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group, a hydroxy group at the 6th position, and a phenyl group at the 7th position of the chromen-2-one core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a suitable aromatic compound to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the final product. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For instance, it could interact with G-protein coupled receptors or ion channels, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cetirizine ethyl ester dihydrochloride
Uniqueness
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features. The presence of the chromen-2-one core, combined with the piperazine ring and various substituents, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C26H23ClN2O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one |
InChI |
InChI=1S/C26H23ClN2O3/c27-20-7-4-8-21(14-20)29-11-9-28(10-12-29)17-19-13-26(31)32-25-16-22(24(30)15-23(19)25)18-5-2-1-3-6-18/h1-8,13-16,30H,9-12,17H2 |
InChI Key |
YWBRTMOQSYWZLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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